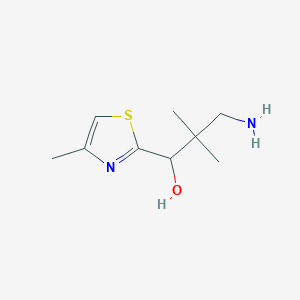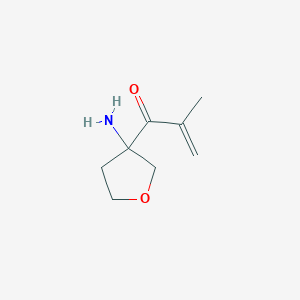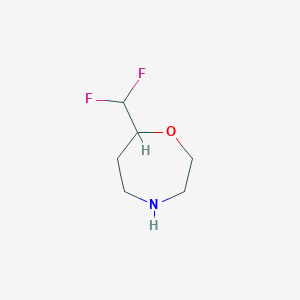
2-Amino-6-(4-fluoro-2-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-fluoro-2-methylphenyl)pyridine is a fluorinated pyridine derivative with the molecular formula C12H11FN2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both an amino group and a fluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes nitration, reduction, and fluorination steps, followed by purification through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Amino-6-(4-fluoro-2-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-4-fluoropyridine
- 2-Amino-3-fluoropyridine
Comparison: Compared to these similar compounds, 2-Amino-6-(4-fluoro-2-methylphenyl)pyridine is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atom also contributes to its distinct properties .
Properties
CAS No. |
882014-54-2 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
6-(4-fluoro-2-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H2,14,15) |
InChI Key |
RFWLUBUKHBNIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)


![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)





